6-(Methoxymethoxy)naphthalene-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

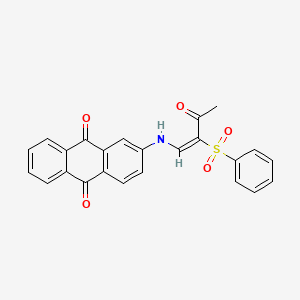

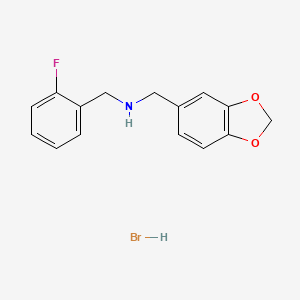

6-(Methoxymethoxy)naphthalene-2-boronic acid is a chemical compound with the CAS Number: 2246782-98-7 . It has a molecular weight of 232.04 .

Synthesis Analysis

The synthesis of this compound involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling . It also plays a role in the enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis .Molecular Structure Analysis

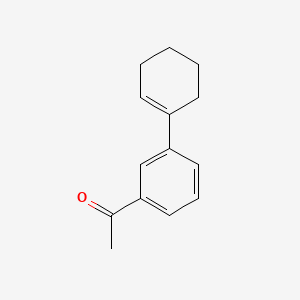

The molecular formula of this compound is C12H13BO4 . The InChI Code is 1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11 (13 (14)15)4-2-10 (9)7-12/h2-7,14-15H,8H2,1H3 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in Suzuki-Miyaura coupling , enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis , enantioselective synthesis of aryl ketones , copper-catalyzed trifluoromethylation , and rhodium-catalyzed oxidative coupling with alkynes .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It has a melting point of >295 °C and a predicted boiling point of 416.2±37.0 °C . The predicted density is 1.23±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .Applications De Recherche Scientifique

6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. It is used in the synthesis of various organic compounds, such as amines, alcohols, and esters. 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polycarbonates.

Mécanisme D'action

Biochemical Pathways

It’s known that boronic acids can participate in suzuki-miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Action Environment

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments include its high solubility in polar solvents, its stability under a variety of conditions, and its ability to react with a variety of molecules. The main limitation of using 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments is that it is not very soluble in non-polar solvents, such as hexane and cyclohexane.

Orientations Futures

Future research on 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid should focus on furthering our understanding of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and other areas. Additionally, further research should investigate the use of 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in the synthesis of new and improved polymers. Finally, further research should be conducted to determine the optimal conditions for the synthesis and use of 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments.

Méthodes De Synthèse

6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-naphthol with boron tribromide in the presence of an acid catalyst. This reaction produces 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid as the major product, along with other minor products. Other methods of synthesis include the reaction of 2-naphthol with boron trichloride in the presence of a base, the reaction of 2-naphthol with boron trifluoride in the presence of an acid, and the reaction of 2-naphthol with boron trifluoride in the presence of a base.

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHUINMAWPVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)